Carbon–Iodine Bond Dissociation Energy: Superior Oxidative Addition Reactivity vs. 7-Bromo- and 7-Chloro-4-chromanone
The aryl C–I bond in 7-Iodo-4-chromanone possesses a bond dissociation energy (BDE) of approximately 57.6–61.9 kcal·mol⁻¹, which is 14.5–21.5 kcal·mol⁻¹ lower than the C–Br bond (72.1–79.6 kcal·mol⁻¹) in 7-Bromo-4-chromanone and 26.1–36.4 kcal·mol⁻¹ lower than the C–Cl bond (83.7–94 kcal·mol⁻¹) in 7-Chloro-4-chromanone [1]. In palladium-catalyzed cross-coupling reactions, oxidative addition of Pd(0) into the carbon–halogen bond is frequently rate-determining; the activation barrier scales inversely with bond strength. This means 7-Iodo-4-chromanone reacts under significantly milder thermal conditions (often room temperature vs. 80–110 °C required for bromo/chloro analogs), with shorter reaction times, lower catalyst loadings, and broader functional group tolerance — all of which are critical for library synthesis and scale-up [2].
| Evidence Dimension | Carbon–halogen bond dissociation energy (aryl C–X BDE) |
|---|---|
| Target Compound Data | C–I BDE = 57.6–61.9 kcal·mol⁻¹ (7-Iodo-4-chromanone) |
| Comparator Or Baseline | C–Br BDE = 72.1–79.6 kcal·mol⁻¹ (7-Bromo-4-chromanone); C–Cl BDE = 83.7–94 kcal·mol⁻¹ (7-Chloro-4-chromanone); C–F BDE = 115–116 kcal·mol⁻¹ (7-Fluoro-4-chromanone, essentially unreactive in oxidative addition) |
| Quantified Difference | ΔBDE (I vs. Br) = 14.5–21.5 kcal·mol⁻¹ lower; ΔBDE (I vs. Cl) = 26.1–36.4 kcal·mol⁻¹ lower; ΔBDE (I vs. F) = 53.1–58.4 kcal·mol⁻¹ lower |
| Conditions | Gas-phase and solution-phase thermochemical data from comprehensive compilations; consistent across C(sp²)–X bonds in aromatic systems [1] |
Why This Matters
For procurement decisions, selecting the iodo derivative directly determines the feasible cross-coupling reaction conditions, achievable yields, and catalyst economy — the iodo compound enables chemistry that may be impractical or impossible with bromo or chloro analogs under comparable conditions.
- [1] Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds; CRC Press: Boca Raton, FL, 2002. Aryl C(sp²)–I BDE = 61.9 kcal·mol⁻¹; C(sp²)–Br = 79.6 kcal·mol⁻¹; C(sp²)–Cl = 94 kcal·mol⁻¹. Consistent with alternative source: C–I = 57.6, C–Br = 72.1, C–Cl = 83.7 kcal·mol⁻¹ (fr.ichacha.net/phrase/halogen-bond). View Source
- [2] Science of Synthesis. Suzuki–Miyaura Coupling: Relative Reactivity of Aryl Halides. Thieme Chemistry. Aryl iodides and bromides are more reactive coupling partners than aryl chlorides due to slower rates of oxidative addition to the stronger C–Cl bond. View Source
